N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine
Description
N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a chloropyridine moiety linked to a dioxothiolan ring, making it a subject of interest in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-15(7-10-4-6-18(16,17)9-10)8-12-11(13)3-2-5-14-12/h2-3,5,10H,4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSHDWRCRXDPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCS(=O)(=O)C1)CC2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 1,1-dioxothiolane.
Alkylation Reaction: 3-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the methyl group.
Formation of the Dioxothiolan Ring: The intermediate product is then reacted with 1,1-dioxothiolane under controlled conditions to form the dioxothiolan ring.
Final Product Formation: The final step involves the methylation of the amine group to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring.
Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest for developing new therapeutic agents.
Medicine
Medically, derivatives of this compound are explored for their potential as pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the production of pesticides.
Mechanism of Action
The mechanism of action of N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites, while the dioxothiolan ring can undergo redox reactions, influencing cellular processes. These interactions can modulate signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chloropyridin-2-yl)methyl]-N-methylmethanamine: Lacks the dioxothiolan ring, making it less versatile in redox reactions.
N-[(3-bromopyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine: Similar structure but with a bromine atom, which can alter its reactivity and biological activity.
N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-ethylmethanamine: Contains an ethyl group instead of a methyl group, affecting its steric properties and interactions.
Uniqueness
N-[(3-chloropyridin-2-yl)methyl]-1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine is unique due to the presence of both the chloropyridine and dioxothiolan moieties. This combination allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
